
1-Benzylcycloheptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylcycloheptan-1-amine is a psychoactive compound that belongs to the class of designer drugs. It is chemically related to amphetamines and was initially developed as a nasal decongestant in the 1950s. due to its stimulant properties and potential for abuse, it was soon discontinued.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzylcycloheptan-1-amine can be synthesized through various methods. One common approach involves the reductive amination of cycloheptanone with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of benzylcycloheptanone or benzylcycloheptanoic acid.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of various substituted benzylcycloheptan-1-amine derivatives.
Applications De Recherche Scientifique
1-Benzylcycloheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic uses, although its stimulant properties and abuse potential limit its clinical applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzylcycloheptan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine. This leads to heightened alertness, increased energy, and euphoria. The compound’s molecular targets include dopamine and norepinephrine transporters, which it inhibits, resulting in elevated levels of these neurotransmitters in the synaptic cleft.
Comparaison Avec Des Composés Similaires
Amphetamine: Shares stimulant properties and mechanism of action but differs in chemical structure.
Methamphetamine: Similar stimulant effects but has a higher potential for abuse and neurotoxicity.
Methylphenidate: Used clinically for ADHD treatment, with a different chemical structure but similar effects on dopamine and norepinephrine levels.
Uniqueness: 1-Benzylcycloheptan-1-amine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike amphetamine and methamphetamine, it has a cycloheptane ring, which influences its interaction with biological targets and metabolic pathways.
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
1-benzylcycloheptan-1-amine |
InChI |
InChI=1S/C14H21N/c15-14(10-6-1-2-7-11-14)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2 |
Clé InChI |
HZLWBYRZYHSWKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



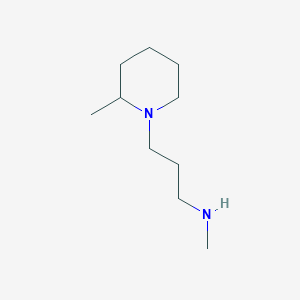
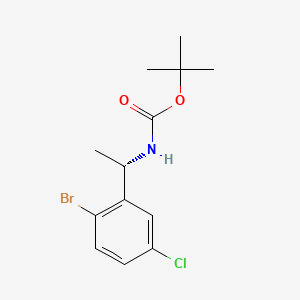
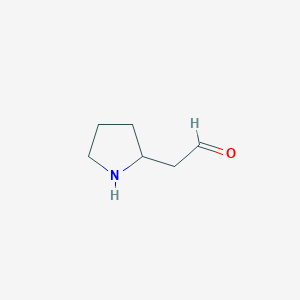
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
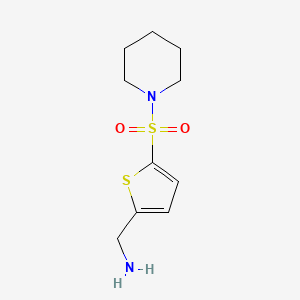
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)

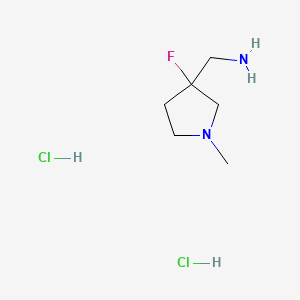
![(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B13496071.png)
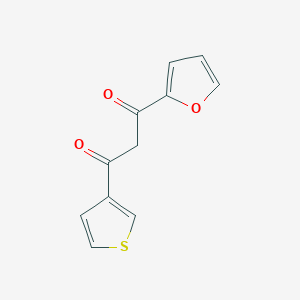
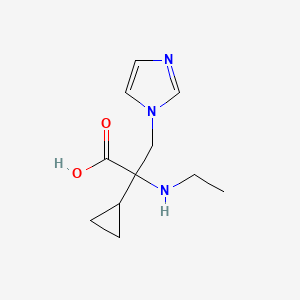
![4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine](/img/structure/B13496080.png)

